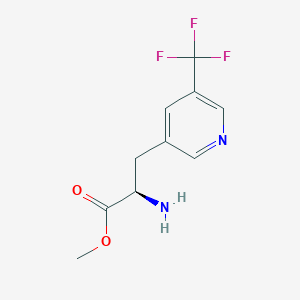
Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a trifluoromethyl group attached to a pyridine ring, which is connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and ®-2-amino-3-methylpropanoic acid.
Formation of Intermediate: The 3-(trifluoromethyl)pyridine is first subjected to a halogenation reaction to introduce a halogen atom at the 5-position of the pyridine ring.
Coupling Reaction: The halogenated pyridine intermediate is then coupled with ®-2-amino-3-methylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxo derivatives, piperidine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the effects of trifluoromethyl-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, such as the GABAergic or glutamatergic systems, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-(4-(trifluoromethyl)phenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl ®-2-amino-3-(5-(trifluoromethyl)thiazol-2-yl)propanoate: Similar structure but with a thiazole ring instead of a pyridine ring.
Uniqueness
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3/t8-/m1/s1 |
InChI Key |
YYKZQZJJMRAHBN-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CN=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















